molecular formula C19H21N3O3 B2586298 1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea CAS No. 1171636-65-9

1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea

Cat. No. B2586298
M. Wt: 339.395
InChI Key: AELHCSBZKCYINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. It is commonly referred to as MEU, and its chemical structure is C19H21N3O3.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis and Structure-Activity Relationships : A study by Fotsch et al. (2001) described the optimization of neuropeptide Y5 (NPY5) receptor antagonists, highlighting the importance of stereochemistry and molecular modifications for enhancing in vitro potency. The research presents the systematic synthesis of over 40 analogues, demonstrating the role of urea derivatives in developing potent NPY5 receptor antagonists with potential therapeutic applications (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).

  • Enzyme Inhibition and Anticancer Activity : Mustafa, Perveen, and Khan (2014) synthesized a series of urea derivatives and evaluated their enzyme inhibition and anticancer activities. The study discovered compounds with significant cytotoxic activity against glioblastoma and prostate cancer cell lines, emphasizing the potential of urea derivatives in cancer treatment (Mustafa, Perveen, & Khan, 2014).

Chemical Properties and Mechanistic Insights

  • Mechanistic Studies on Urea Reactions : Butler and Hussain (1981) investigated the reactions of urea and its derivatives with acyloins and diacetyl in acid solutions. Their findings contribute to understanding the chemistry of urea derivatives and their potential applications in synthesizing novel compounds (Butler & Hussain, 1981).

  • Photodegradation and Hydrolysis of Urea Derivatives : Gatidou and Iatrou (2011) explored the photodegradation and hydrolysis of substituted urea pesticides, offering insights into the environmental behavior and degradation pathways of these compounds. Such studies are crucial for assessing the environmental impact and designing more sustainable urea-based chemicals (Gatidou & Iatrou, 2011).

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(1-methyl-2-oxo-3H-indol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-22-17-8-5-15(11-14(17)12-18(22)23)21-19(24)20-10-9-13-3-6-16(25-2)7-4-13/h3-8,11H,9-10,12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELHCSBZKCYINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea

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